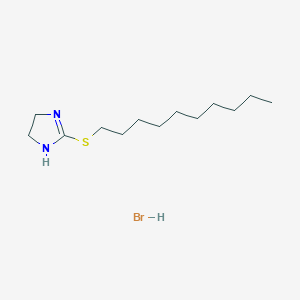

2-(decylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide

CAS No.: 1803582-50-4

Cat. No.: VC4087416

Molecular Formula: C13H27BrN2S

Molecular Weight: 323.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803582-50-4 |

|---|---|

| Molecular Formula | C13H27BrN2S |

| Molecular Weight | 323.34 |

| IUPAC Name | 2-decylsulfanyl-4,5-dihydro-1H-imidazole;hydrobromide |

| Standard InChI | InChI=1S/C13H26N2S.BrH/c1-2-3-4-5-6-7-8-9-12-16-13-14-10-11-15-13;/h2-12H2,1H3,(H,14,15);1H |

| Standard InChI Key | OZSAQBJPFPYPLR-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCSC1=NCCN1.Br |

| Canonical SMILES | CCCCCCCCCCSC1=NCCN1.Br |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound comprises a 4,5-dihydro-1H-imidazole (imidazoline) ring substituted at the 2-position with a decylsulfanyl group (-S-C₁₀H₂₁) and paired with a hydrobromide counterion. The imidazoline ring is partially saturated, reducing aromaticity compared to fully unsaturated imidazoles, which influences its reactivity and stability .

Table 1: Key Structural Identifiers

The decyl chain introduces significant hydrophobicity, while the hydrobromide salt enhances solubility in polar solvents. The imidazoline nitrogen atoms (positions 1 and 3) participate in hydrogen bonding, affecting crystallinity and melting behavior .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts provide insights into its gas-phase ion mobility (Table 2). These values are critical for mass spectrometry-based identification in complex mixtures.

Table 2: Predicted Collision Cross-Sections (Ų)

| Adduct | m/z | Predicted CCS |

|---|---|---|

| [M+H]⁺ | 243.18895 | 161.1 |

| [M+Na]⁺ | 265.17089 | 169.7 |

| [M-H]⁻ | 241.17439 | 161.1 |

| [M]+ | 242.18112 | 162.5 |

Data sourced from ion mobility calculations suggest that sodiated ([M+Na]⁺) and protonated ([M+H]⁺) forms exhibit distinct mobility profiles, aiding analytical method development .

Synthesis and Physicochemical Properties

Physicochemical Profile

Appearance: White to off-white crystalline powder .

Solubility: Expected solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water due to the hydrophobic decyl chain. Hydrobromide formation improves aqueous solubility compared to the free base.

Stability: Likely hygroscopic; storage under anhydrous conditions at room temperature is recommended .

| Code | Hazard Statement | Category |

|---|---|---|

| H302 | Harmful if swallowed | Acute Tox. 4 |

| H315 | Causes skin irritation | Skin Irrit. 2 |

| H319 | Causes serious eye irritation | Eye Irrit. 2A |

| H335 | May cause respiratory irritation | STOT SE 3 |

Precautionary Measures

-

Personal Protection: Gloves, eye protection, and respiratory equipment.

-

First Aid: Rinse skin/eyes with water if exposed; seek medical attention if ingested.

Applications and Research Utility

Life Sciences Research

As a catalog chemical (e.g., American Elements product code OMXX-285648-01), it serves as:

-

Lipophilic Building Block: The decyl chain enables membrane interaction studies, potentially modifying lipid bilayer properties.

-

Ligand Synthesis: Imidazoline derivatives often act as chelators or enzyme inhibitors, though specific targets remain unexplored .

Organic Synthesis

-

Surfactant Precursor: The amphiphilic structure (hydrophobic tail + polar head) could be modified into cationic surfactants.

-

Coordination Chemistry: Imidazoline nitrogen atoms may bind transition metals, though no complexes are reported .

Related Compounds and Derivatives

Structural Analogues

-

2-Hydrazino-4,5-dihydro-1H-imidazole hydrobromide (CAS 55959-84-7): Shares the imidazoline core but substitutes the decylthio group with hydrazine, enabling heterocyclic coupling reactions .

-

2-(1-Methylhydrazino)-4,5-dihydro-1H-imidazole hydrobromide (CAS 55959-80-3): Methylated hydrazine variant with applications in pharmaceutical intermediates .

Comparison of Properties

Table 4: Comparative Analysis of Imidazoline Salts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume